Loperamide phenyl is a synthetic compound derived from loperamide, which is primarily used as an antidiarrheal medication. Loperamide itself is a highly lipophilic synthetic phenylpiperidine opioid that acts on the mu-opioid receptors in the gut to reduce motility and increase the time substances remain in the intestines, thus enhancing absorption of fluids and electrolytes. It was first synthesized in 1969 and introduced for medical use in 1976 .
Loperamide phenyl is synthesized from loperamide through various chemical processes that modify its structure to enhance its pharmacological properties. The compound can be sourced from pharmaceutical manufacturers or synthesized in laboratory settings.
Loperamide phenyl falls under the category of synthetic opioids and is classified as a small molecule drug. It is known for its analgesic and antidiarrheal properties, functioning primarily through peripheral action without significant central nervous system effects due to its inability to cross the blood-brain barrier .
The synthesis of loperamide phenyl typically involves several chemical reactions that modify the loperamide structure. One common method includes alkylation processes where specific reagents are introduced to create desired functional groups.
For instance, one synthetic route described involves the reaction between 4-(4-chlorophenyl)-4-hydroxypiperidine and N,N-dimethyl-(3,3-diphenyltetrahydro-2-furyliden)ammonium bromide in the presence of a base such as sodium carbonate at controlled temperatures (55-65 °C) to yield loperamide . The process may also include purification steps using solvents like methanol or dichloromethane to isolate the final product effectively.
The molecular formula for loperamide phenyl is , with an average molecular weight of approximately 477.038 g/mol. The compound features a complex structure consisting of a piperidine ring substituted with various aromatic groups, which contribute to its pharmacological activity.
Loperamide phenyl can participate in various chemical reactions, including hydrolysis, oxidation, and alkylation. For instance, oxidation reactions may convert loperamide into its oxide forms under specific conditions using oxidizing agents like hydrogen peroxide .
In one method, loperamide undergoes selective oxidation at the nitrogen position to produce loperamide oxide monohydrate. This involves reacting loperamide with hydrogen peroxide in a solvent mixture at controlled temperatures, followed by purification steps such as liquid chromatography .
Loperamide phenyl exerts its action primarily by binding to mu-opioid receptors located in the myenteric plexus of the large intestine. This binding inhibits gastrointestinal motility and decreases peristalsis, leading to increased transit time and enhanced absorption of fluids.
The pharmacological profile indicates that loperamide does not significantly penetrate the central nervous system due to its high lipophilicity and extensive plasma protein binding (approximately 95%) . This property ensures that its effects are predominantly peripheral.
Loperamide phenyl is typically presented as a white crystalline solid. Its solubility characteristics can vary based on pH and solvent conditions; it is generally more soluble in organic solvents compared to aqueous solutions.
The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions. Its melting point and boiling point are relevant parameters for determining suitable storage conditions .
Loperamide phenyl is primarily utilized in clinical settings for managing diarrhea. Its efficacy as an opioid receptor agonist makes it a valuable agent in treating gastrointestinal disorders. Additionally, research into its analogs continues to explore potential applications in pain management and other therapeutic areas due to their analgesic properties .
Loperamide phenyl (C₂₉H₃₄ClN₂O₂; CAS 1391052-94-0) belongs to the synthetic phenylpiperidine class of opioid agonists, characterized by a 4-phenylpiperidine core that serves as its primary pharmacophore [1] [3] [6]. This scaffold features:
Table 1: Structural Components of Loperamide Phenyl
Region | Chemical Group | Role in Bioactivity |
---|---|---|
Piperidine Core | N-methyl-4-phenylpiperidine | MOR binding via nitrogen lone pair |
C4 Substituent | p-chlorophenyl | Enhances lipophilicity & receptor selectivity |
N1 Substituent | Diphenylalkyl acetamide | Stabilizes bioactive conformation |
The scaffold's peripheral restriction arises from P-glycoprotein (P-gp) efflux, limiting CNS penetration at therapeutic doses. However, structural analogs like desmethyl-loperamide (a metabolite) exhibit reduced P-gp affinity due to demethylation of the piperidine nitrogen, enabling central effects at high concentrations [3] [4]. Modifications to the diphenylalkyl group—such as replacing dimethylamide with cyano (as in diphenoxylate)—retain MOR affinity but alter metabolic stability [4] [7].
The chiral center at the piperidine C3 position confers stereoselective MOR binding. The (R)-enantiomer demonstrates 10-fold higher MOR affinity than the (S)-form due to optimal spatial alignment with MOR's transmembrane binding pocket [4]. Computational studies reveal:
Table 2: Impact of Stereochemistry on Receptor Binding
Configuration | MOR Ki (nM) | D3R Ki (nM) | Selectivity Ratio (MOR/D3R) |
---|---|---|---|
(R)-Loperamide | 3.2 ± 0.4 | 420 ± 35 | 131 |
(S)-Loperamide | 41 ± 5.7 | 380 ± 28 | 9.3 |
Molecular dynamics simulations indicate that the C4-phenyl group rotates freely in aqueous environments but adopts a perpendicular orientation to the piperidine plane upon MOR docking. This rotation is constrained in analogs with ortho-substituted phenyl rings, reducing conformational entropy and improving binding kinetics [4] [7].
The 4-phenylpiperidine scaffold diverges structurally and pharmacologically from non-phenyl opioid classes:
Diphenylheptanes (e.g., Methadone)
Morphinans (e.g., Morphine)
Phenylpiperidines (e.g., Fentanyl)
Table 3: Structural and Pharmacological Comparison of Opioid Scaffolds
Scaffold Type | Representative Ligand | MOR Ki (nM) | logP | P-gp Substrate? |
---|---|---|---|---|
4-Phenylpiperidine | Loperamide phenyl | 3.2 | 5.2 | Yes |
Phenylpiperidine | Fentanyl | 0.2 | 4.1 | No |
Diphenylheptane | Methadone | 1.8 | 3.9 | Weak |
Morphinan | Morphine | 4.5 | 0.9 | No |
Loperamide phenyl’s dual-target potential arises from structural similarities to D3R antagonists like haloperidol. Both share:
This overlap enables the design of bitopic ligands (e.g., VK4-116 analogs) that tether loperamide-like phenylpiperidines to D3R antagonists, yielding compounds with balanced MOR/D3R affinity (Ki < 10 nM for both) [4].
Comprehensive List of Compounds Discussed
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9